3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O7/c1-4-33-18-13-16(14-19(34-5-2)22(18)35-6-3)24-27-28-25(36-24)26-23(32)15-8-7-9-17(12-15)29-20(30)10-11-21(29)31/h7-9,12-14H,4-6,10-11H2,1-3H3,(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDCACEBFTAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Triethoxyphenyl Group:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized via a condensation reaction involving an appropriate amine and a diketone.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the pyrrolidinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, it has potential applications in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity by mimicking natural substrates. The triethoxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the oxadiazole core, substituent groups, or benzamide linkages. Below is a detailed comparison with key derivatives:
Substituent Variations on the Oxadiazole Core
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) :
- Substituents: Methoxyphenylmethyl group at the oxadiazole C5 position.
- Biological Activity: Demonstrated antifungal efficacy against Candida albicans with MIC values comparable to fluconazole .
- Key Difference: The methoxy group enhances solubility but reduces lipophilicity compared to the triethoxyphenyl group in the target compound.
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) :
| Property | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Oxadiazole Substituent | 3,4,5-Triethoxyphenyl | 4-Methoxyphenylmethyl | Furan-2-yl |
| Molecular Weight (g/mol) | ~460 (estimated) | 537.6 | 490.6 |
| LogP (Predicted) | ~3.8 (higher lipophilicity) | ~2.9 | ~2.5 |
| Antifungal Activity (MIC) | Not reported | 8 µg/mL (vs. C. albicans) | 32 µg/mL (vs. C. albicans) |
Modifications to the Benzamide Moiety
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide :
Functional Group Impact on Bioactivity
- Triethoxyphenyl vs. Trimethoxyphenyl: Ethoxy groups in the target compound confer greater metabolic stability than methoxy groups (e.g., in 6487-01-0/N-benzyl-N'-[(3,4,5-trimethoxyphenyl)methylideneamino]oxamide) due to reduced susceptibility to demethylation .
- Pyrrolidine-dione vs.
Research Findings and Limitations
- Antifungal Potential: While the target compound’s activity remains untested, structural analogs (e.g., LMM5) validate the oxadiazole-benzamide scaffold as a promising antifungal template .
- Computational Predictions : The compound’s predicted LogP (~3.8) and topological polar surface area (~95 Ų) suggest moderate blood-brain barrier permeability, distinguishing it from more polar derivatives like 5338-68-1/2-Benzyl-5-[3-(4-nitrophenyl)sulfonylprop-2-enylsulfanyl]-1,3,4-oxadiazole .
- Synthetic Challenges : The triethoxyphenyl group introduces steric hindrance, complicating synthesis compared to simpler analogs like those in .
Biological Activity
3-(2,5-Dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine moiety and an oxadiazole ring. Its molecular formula is with a molecular weight of approximately 396.43 g/mol. The structural arrangement contributes to its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies reveal effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Interference with DNA Repair Mechanisms : The compound disrupts DNA repair processes in rapidly dividing cells, enhancing its anticancer efficacy.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- A study conducted on xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups.
- Another investigation focused on its use in combination therapy with established chemotherapeutics showed enhanced efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
